molecular formula C16H14N2O2 B1523566 1-Acetyl-6-benzyloxy-1H-indazole CAS No. 568596-29-2

1-Acetyl-6-benzyloxy-1H-indazole

Cat. No.: B1523566
CAS No.: 568596-29-2
M. Wt: 266.29 g/mol
InChI Key: XQTDITWYMJHRAF-UHFFFAOYSA-N
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Description

1-Acetyl-6-benzyloxy-1H-indazole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

are a class of organic compounds that contain a five-membered heterocyclic ring structure composed of two nitrogen atoms and three carbon atoms . They are used in a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The mode of action of indazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific functional groups attached to the indazole core, such as the acetyl and benzyloxy groups in 1-Acetyl-6-benzyloxy-1H-indazole.

The biochemical pathways affected by indazoles would also depend on their specific targets. For example, if an indazole compound inhibits a particular enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, leading to downstream effects .

The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as their chemical structure and the route of administration . These properties would impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

The result of action of indazoles at the molecular and cellular level could include changes in cellular signaling, gene expression, or cell proliferation, among other effects . Again, the specific effects would depend on the compound’s targets and mode of action.

The action environment , including factors such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of indazole compounds . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects.

Properties

IUPAC Name

1-(6-phenylmethoxyindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12(19)18-16-9-15(8-7-14(16)10-17-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTDITWYMJHRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251757
Record name 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-01-0
Record name 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082042-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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